N-(4-Formyl-6-iodopyridin-2-YL)acetamide
Description
N-(4-Formyl-6-iodopyridin-2-YL)acetamide is a pyridine-based acetamide derivative characterized by a formyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring. Its structure combines electron-withdrawing (iodine) and reactive (formyl) groups, enabling diverse chemical modifications.
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
N-(4-formyl-6-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7IN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
ODBUURJDTQZFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-6-iodopyridin-2-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylpyridine and iodine.
Iodination: The 4-formylpyridine undergoes iodination at the 6th position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Acetamidation: The iodinated intermediate is then subjected to acetamidation using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-6-iodopyridin-2-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-(4-Carboxy-6-iodopyridin-2-YL)acetamide.
Reduction: N-(4-Hydroxymethyl-6-iodopyridin-2-YL)acetamide.
Substitution: N-(4-Formyl-6-azidopyridin-2-YL)acetamide.
Scientific Research Applications
N-(4-Formyl-6-iodopyridin-2-YL)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Formyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- Structure : Shares the 4-formyl and 6-iodo substituents but replaces the acetamide group with a pivalamide (tert-butyl carboxamide) at the 3-position.
- Key Differences : The bulky pivalamide group may reduce solubility compared to the smaller acetamide moiety in the target compound. This structural variation likely impacts pharmacokinetic properties and reactivity in nucleophilic substitutions .
N-(3-hydroxy-2-iodopyridin-4-yl)acetamide
- Structure : Features a hydroxyl group at the 3-position and iodine at the 2-position, differing in substitution pattern and functional group reactivity.
- However, the absence of a formyl group limits its utility in condensation reactions .
Acetamide Derivatives with Heterocyclic Moieties
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structure : Benzothiazole core with a trifluoromethyl group and substituted phenylacetamide.
- Key Differences : The benzothiazole ring system enhances aromatic stacking interactions, while the trifluoromethyl group improves metabolic stability. Unlike the pyridine-based target compound, this derivative is optimized for kinase inhibition or antimicrobial activity .
N-(4-Nitrophenethyl)acetamide
- Structure : Aromatic nitro group on a phenethyl backbone attached to acetamide.
- Key Differences: The nitro group confers strong electron-withdrawing effects, making this compound a key intermediate in pharmaceutical synthesis (e.g., for dyes or antiparasitic agents).
Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight* | Solubility | Potential Applications |
|---|---|---|---|---|---|
| N-(4-Formyl-6-iodopyridin-2-YL)acetamide | Pyridine | 4-formyl, 6-iodo, 2-acetamide | ~320 g/mol† | Moderate (polar org.) | Drug intermediates, enzyme ligands |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Pyridine | 4-formyl, 6-iodo, 3-pivalamide | ~395 g/mol† | Low (non-polar) | Specialty synthesis |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | 6-CF₃, 2-acetamide, 3-methoxyphenyl | ~384 g/mol† | Moderate (DMSO) | Kinase inhibitors |
| N-(4-Nitrophenethyl)acetamide | Phenethyl | 4-nitro, acetamide | ~208 g/mol | High (aqueous) | Pharmaceutical intermediates |
*Calculated based on molecular formulas where available.
†Estimated based on structural analogs.
Key Research Findings and Implications
- This property is critical for synthesizing imine-linked prodrugs or metal-organic frameworks .
- Biological Activity : Pyridine derivatives with iodine substituents (e.g., ) often exhibit enhanced binding to halogen-binding pockets in enzymes, a trait shared with the target compound. In contrast, benzothiazole derivatives () show broader antimicrobial activity due to their planar aromatic systems .
- Solubility and Bioavailability : The acetamide group generally improves water solubility compared to pivalamide or nitro-substituted analogs. However, the iodine atom may increase lipophilicity, necessitating formulation adjustments for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
